1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(1-(thiophen-2-yl)ethyl)piperidine-3-carboxamide

Description

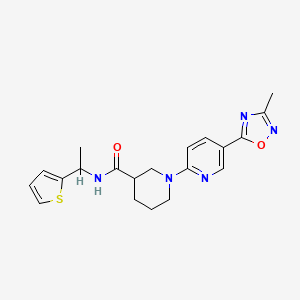

The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(1-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a structurally complex molecule featuring multiple heterocyclic and functional motifs. Its core structure includes:

- A pyridine ring substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole group. This oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .

- An N-(1-(thiophen-2-yl)ethyl) substituent, introducing a sulfur-containing aromatic system (thiophene) that may influence lipophilicity and π-π stacking interactions with biological targets.

Properties

IUPAC Name |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-thiophen-2-ylethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13(17-6-4-10-28-17)22-19(26)16-5-3-9-25(12-16)18-8-7-15(11-21-18)20-23-14(2)24-27-20/h4,6-8,10-11,13,16H,3,5,9,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUIPDYPUXXXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC(C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(1-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a novel derivative of oxadiazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a pyridine moiety, and a thiophene substituent. Its molecular formula is , and it exhibits properties typical of small-molecule drug candidates.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against leukemia and breast cancer cell lines .

- The mechanism often involves the induction of apoptosis through the activation of p53 pathways and caspase cascades .

- Inhibition of Enzymatic Activity :

- Anti-inflammatory Properties :

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin, with IC values significantly lower than those for control compounds .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 6a | CEM-13 | 0.75 | Caspase activation |

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by oxadiazole derivatives. The most active compound displayed K values in the picomolar range against hCA IX, suggesting potential therapeutic applications in oncology .

| Compound | Target Enzyme | K (pM) |

|---|---|---|

| 16a | hCA IX | 89 |

| 16b | hCA II | 750 |

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to the one have been studied for their antiviral properties, particularly against influenza viruses. For instance, derivatives targeting the viral RNA-dependent RNA polymerase have shown promising results in inhibiting viral replication by disrupting protein-protein interactions critical for viral assembly .

Case Study:

A study demonstrated that modifications to the piperidine and oxadiazole components can enhance antiviral efficacy. Compounds were synthesized and tested for their ability to inhibit plaque formation in influenza A virus assays, revealing IC50 values that suggest significant antiviral potential .

Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. The incorporation of oxadiazole and thiophene rings has been associated with enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in tumor cells through mechanisms involving the inhibition of key signaling pathways .

Case Study:

In a recent investigation, a series of carboxamide derivatives were synthesized and evaluated for anticancer activity. The results indicated that certain modifications led to improved selectivity and potency against specific cancer types, highlighting the importance of structural optimization in drug design .

Antimicrobial Activity

The unique chemical structure also positions this compound as a candidate for antimicrobial applications. Compounds containing oxadiazole and pyridine moieties have been reported to exhibit significant antibacterial and antifungal activities .

Case Study:

A study focusing on similar oxadiazole-containing compounds revealed their effectiveness against various bacterial strains, with mechanisms attributed to disruption of bacterial cell wall synthesis and function. This underscores the potential of the compound as a lead structure for developing new antimicrobial agents .

Data Tables

The following tables summarize key findings regarding the biological activities of compounds related to 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(1-(thiophen-2-yl)ethyl)piperidine-3-carboxamide.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound combines pyridine, oxadiazole, and thiophene groups, whereas analogs in and prioritize thiadiazole, thiazole, or isoxazole systems. These differences impact electronic properties and target selectivity. The 1,3,4-thiadiazole in offers a larger π-system than oxadiazole, which may alter binding pocket interactions .

Substituent Effects :

- The N-(1-(thiophen-2-yl)ethyl) group in the target introduces a chiral center absent in ’s oxazole-methyl substituent. Chirality could influence enantioselective activity .

- ’s simpler isoxazole-thiazole scaffold lacks the extended aromatic systems seen in the target, likely reducing binding affinity but improving synthetic accessibility .

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategy?

The compound contains a pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety, a piperidine ring linked to a carboxamide group, and a thiophene-ethyl substituent. The oxadiazole and thiophene groups suggest potential π-π stacking and hydrogen-bonding interactions, which are critical for biological activity. Synthetic strategies should prioritize modular assembly:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .

- Piperidine-carboxamide linkage : Coupling via EDCI/HOBt-mediated amidation .

- Thiophene-ethyl group introduction : Alkylation or reductive amination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR for confirming regiochemistry of oxadiazole and substitution patterns on pyridine/thiophene .

- IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring .

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and purity?

- Reaction monitoring : Use TLC/HPLC to track intermediates and minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Employ PEG-400 as a green solvent for thioether formation (80°C, 2–3 hrs) to enhance reaction efficiency .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization in aqueous acetic acid .

Q. What computational approaches predict target interactions and pharmacokinetics?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets) .

- ADMET prediction : SwissADME or pkCSM to assess logP, BBB permeability, and CYP450 inhibition .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and oxadiazole moieties .

Q. How can contradictions in biological activity data be resolved?

- Dose-response studies : Replicate assays with varying concentrations (n ≥ 3) to identify EC₅₀/IC₅₀ discrepancies .

- Metabolite profiling : LC-MS to detect degradation products interfering with activity .

- Structural analogs : Compare with derivatives lacking the thiophene-ethyl group to isolate pharmacophore contributions .

Q. What methods assess stability under physiological conditions?

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via HPLC .

- Plasma stability : Incubate with human plasma (37°C, 1–6 hrs) and quantify parent compound remaining .

- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds .

Methodological Challenges

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core modifications : Replace oxadiazole with 1,3,4-thiadiazole to evaluate heterocycle specificity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to modulate electronic effects .

- Stereochemistry : Synthesize enantiomers of the piperidine-carboxamide group to assess chiral selectivity .

Q. What analytical methods validate purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.